Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate
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Overview
Description
Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate: is a chemical compound with the molecular formula C13H10ClFN2O2 and a molecular weight of 280.69 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate typically involves the reaction of 6-chloro-5-fluoropyridin-3-amine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control of reaction conditions
- Use of automated systems for precise addition of reagents
- Purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro groups on the pyridine ring can be targets for nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases in solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) in water or alcohol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-chloro-5-fluoropyridin-3-amine and benzyl alcohol.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound may be investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug development and medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may be exploited in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- Benzyl (6-chloro-3-fluoropyridin-2-yl)carbamate
- Benzyl (6-chloro-5-fluoropyridin-3-yl)(methyl)carbamate
Comparison: Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ringFor instance, the methyl derivative may have different solubility and reactivity profiles, making it suitable for different applications .
Properties
IUPAC Name |
benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-12-11(15)6-10(7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSUEMZPUOHTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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